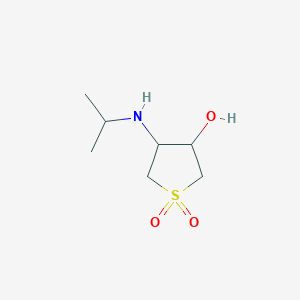

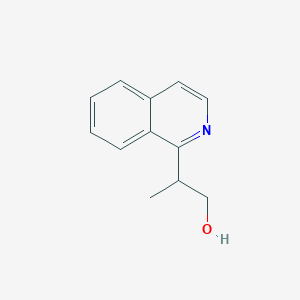

![molecular formula C7H10O2 B3017801 Spiro[2.3]hexane-4-carboxylic acid CAS No. 1782417-89-3](/img/structure/B3017801.png)

Spiro[2.3]hexane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

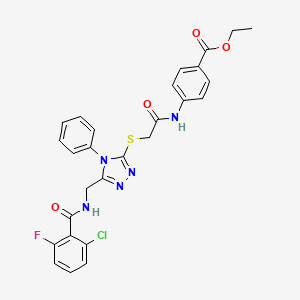

Spiro[2.3]hexane-4-carboxylic acid is a structural motif that is part of a broader class of spirocyclic compounds, which are characterized by a bicyclic system where two rings are joined at a single carbon atom. The spiro[2.3]hexane scaffold is of particular interest in the field of medicinal chemistry due to its conformational rigidity and potential to mimic the backbone of bioactive molecules, such as amino acids and alkaloids .

Synthesis Analysis

The synthesis of spirocyclic compounds often involves strategies that allow for the construction of the spiro center with high stereocontrol. For instance, the synthesis of related spiro[3.3]heptane derivatives has been achieved through Lewis acid-catalyzed rearrangements and Wittig reactions, starting from precursors like 3-oxocyclobutanecarboxylic acid . Similarly, spiro[2.3]hexane amino acids have been synthesized from 3-methylenecyclobutanecarboxylic acid using catalytic [1+2] cycloaddition reactions . These methods highlight the importance of diastereoselective processes and the use of suitable precursors to construct the spirocyclic framework.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is defined by the unique spiro junction, which imposes a rigid conformation on the molecule. This rigidity can influence the biological activity of the compound by restricting its conformational freedom. For example, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives involves diastereoselective cyclopropanation reactions, and the relative stereochemistry of these compounds has been confirmed by X-ray structural analysis . The conformational restriction is a key feature that can be exploited in the design of bioactive molecules.

Chemical Reactions Analysis

Spirocyclic compounds can participate in various chemical reactions, depending on their functional groups. For example, the synthesis of spiro[indoline

Safety and Hazards

Safety data sheets suggest that exposure to Spiro[2.3]hexane-4-carboxylic acid should be avoided. It can cause skin and eye irritation, and it may be harmful if swallowed. Protective equipment, including chemical impermeable gloves, should be worn when handling this substance. In case of exposure, immediate medical attention is advised .

Orientations Futures

Research on spiro compounds is a rapidly developing field in organic chemistry due to their potential applications in drug synthesis and other functional materials. For instance, visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) has been used for the rapid construction of polysubstituted spiro [2.3] or [3.3] cyclic frameworks . Such developments suggest promising future directions for the study and application of Spiro[2.3]hexane-4-carboxylic acid and similar compounds.

Mécanisme D'action

Target of Action

Spiro[2.3]hexane-4-carboxylic acid is a complex molecule with a unique structure

Mode of Action

The mode of action of Spiro[2The compound’s unique structure, which includes a spiro[2.3]hexane ring and a carboxylic acid group , suggests that it may interact with its targets in a unique manner

Propriétés

IUPAC Name |

spiro[2.3]hexane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6(9)5-1-2-7(5)3-4-7/h5H,1-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMXCUCATKJSHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1C(=O)O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.3]hexane-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

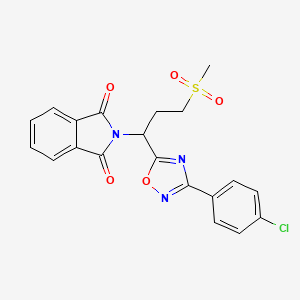

![N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide](/img/structure/B3017719.png)

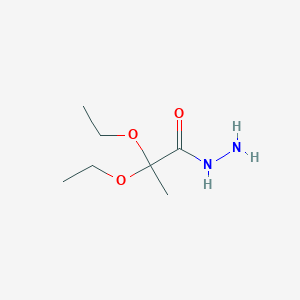

![N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B3017733.png)

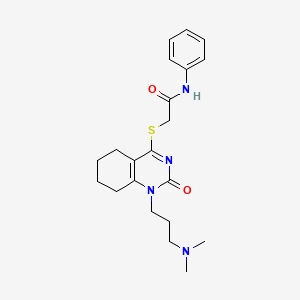

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)

![3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017738.png)